molecular formula C11H18O3 B13487983 Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate

Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate

Cat. No.: B13487983
M. Wt: 198.26 g/mol
InChI Key: COGNYUYTZTWOLU-UHFFFAOYSA-N
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Description

Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate is a bicyclic ether derivative featuring a strained 2-oxabicyclo[2.1.1]hexane core fused with a tert-butyl ester group. The tert-butyl ester moiety enhances solubility and serves as a protective group for carboxylic acid intermediates in drug synthesis.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetate

InChI

InChI=1S/C11H18O3/c1-10(2,3)14-9(12)6-11-4-8(5-11)13-7-11/h8H,4-7H2,1-3H3

InChI Key

COGNYUYTZTWOLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)OC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Oxabicyclohexane Derivatives

The predominant approach involves nucleophilic substitution reactions where a suitable oxabicyclo[2.1.1]hexane derivative reacts with tert-butyl bromoacetate under basic conditions:

  • Starting Material: An oxabicyclo[2.1.1]hexane-based compound bearing a leaving group (e.g., halide).
  • Reagents: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as bases.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Reaction Conditions: Typically conducted at room temperature or under mild heating (~40°C) to facilitate nucleophilic attack on the electrophilic carbon attached to the leaving group.

This method leverages the nucleophilic nature of the deprotonated oxabicyclohexane to displace the halide, forming the key linkage between the bicyclic core and the acetate moiety.

Cycloaddition and Photochemical Approaches

While less common for direct ester synthesis, cycloaddition reactions, particularly [2+2] photochemical cycloadditions, have been employed to construct the oxabicyclic core. These involve:

Oxidation and Functional Group Transformations

Post-synthesis modifications, such as oxidation of the bicyclic alcohols or derivatives, can be performed to introduce or modify functional groups, although these are typically subsequent steps rather than primary preparation methods.

Industrial Production and Scale-Up Considerations

In industrial settings, the synthesis is optimized for high yield, purity, and safety:

  • Reaction Optimization: Use of continuous flow reactors to enhance control over temperature, mixing, and reaction time.
  • Reagent Selection: Preference for reagents that minimize hazardous waste and facilitate purification.
  • Purification: Chromatography or crystallization techniques tailored for large-scale operations.

Data Table: Summary of Preparation Methods

Method Starting Materials Reagents Solvent Reaction Conditions Yield Remarks
Nucleophilic substitution Oxabicyclo[2.1.1]hexane derivative with leaving group K₂CO₃ or NaH DCM or THF Room temp to 40°C 70-85% Widely used, scalable
Photochemical cycloaddition Unsaturated precursors (e.g., N-allylic derivatives) UV light - UV irradiation Variable Used for core synthesis
Oxidation/functionalization Bicyclic alcohols KMnO₄, CrO₃ Aqueous or organic Mild to moderate heat 60-75% Post-synthesis modification

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate involves its interaction with specific molecular targets. The oxabicyclohexane moiety can interact with enzymes or receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active oxabicyclohexane derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Physical and Functional Properties

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Applications
Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate ~240 (estimated) 2-Oxabicyclo[2.1.1] Tert-butyl ester Drug intermediates, bioisosteres
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol 182.14 2-Oxabicyclo[2.1.1] Trifluoromethyl, hydroxymethyl CNS-targeting agents
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate 441.10 2-Oxabicyclo[2.2.2] Iodomethyl, methyl ester Cross-coupling reactions
Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate - 2-Azabicyclo[2.1.1] Hydroxymethyl, tert-butyl carbamate Basic site-targeting drugs

Table 2: Bioisosteric Performance Metrics

Compound Benzene Mimicry (Ortho/Meta) Metabolic Stability Synthetic Versatility
This compound High High Moderate
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Moderate Very High Low
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate Low Moderate High

Biological Activity

Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate, also known as tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate, is a compound characterized by its bicyclic structure containing an oxygen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C10H16O3C_{10}H_{16}O_3 with a molecular weight of approximately 184.24 g/mol. The compound features a tert-butyl group attached to a bicyclic structure, which influences its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H16O3C_{10}H_{16}O_3
Molecular Weight184.24 g/mol
CAS NumberNot specified

Biological Activity

Research into the biological activity of this compound suggests potential applications in pharmacology and biochemistry:

Mechanism of Action
The mechanism of action for this compound involves its interaction with various biomolecules, potentially influencing metabolic pathways or enzyme activities through competitive inhibition or allosteric modulation.

Antimicrobial Properties
Some studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties, suggesting that this compound may possess similar capabilities.

Analgesic and Anti-inflammatory Effects
Preliminary investigations have shown that bicyclic compounds can exhibit analgesic and anti-inflammatory effects, which could be relevant for therapeutic applications in pain management.

Synthesis and Applications

The synthesis of this compound typically involves photochemical methods that facilitate the formation of its bicyclic structure through cycloaddition reactions . Its applications extend beyond medicinal chemistry into materials science, where it serves as a building block for complex organic molecules.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate, and how can reaction conditions be optimized for higher yield?

  • Answer : The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, bicyclo[2.1.1]hexane derivatives are often synthesized via [2+2] photocycloaddition or transition-metal-catalyzed cyclopropanation. The tert-butyl ester group is introduced using tert-butyl chloroacetate or similar reagents under basic conditions (e.g., potassium carbonate in dichloromethane) . Optimization strategies include:

  • Catalysts : Use of mild bases (e.g., K₂CO₃) to minimize side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction homogeneity.
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the bicyclic framework, tert-butyl group (δ ~1.4 ppm for nine equivalent protons), and ester carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O stretching) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing bicyclo[2.1.1]hexane derivatives?

  • Answer : Discrepancies often arise from variations in reaction kinetics or impurity profiles. To address this:

  • Control Experiments : Replicate conditions with strict monitoring of temperature, solvent purity, and catalyst loading .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., unreacted intermediates or decomposition products) .
  • Computational Modeling : DFT calculations to predict energy barriers for competing pathways .

Q. What strategies are employed to enhance the solubility and stability of this compound in different solvents?

  • Answer :

  • Solvent Selection : Use tert-butyl alcohol or THF for improved solubility due to the compound’s lipophilic tert-butyl group .
  • Stabilization : Add antioxidants (e.g., BHT) to prevent ester hydrolysis under acidic/basic conditions .
  • Lyophilization : For long-term storage, lyophilize the compound after dissolving in a volatile solvent .

Q. How does the bicyclo[2.1.1]hexane framework influence the compound’s reactivity in ring-opening reactions or functionalization?

  • Answer : The strained bicyclic structure increases susceptibility to ring-opening via nucleophilic attack or thermal activation. For example:

  • Nucleophilic Ring-Opening : React with amines or thiols to form substituted derivatives .
  • Photochemical Reactions : UV irradiation can induce radical-mediated functionalization .
  • Thermal Stability : Decomposition above 150°C may limit high-temperature applications .

Application-Oriented Questions

Q. What are the potential biological targets or mechanisms of action for this compound in medicinal chemistry?

  • Answer : The compound’s rigid bicyclic structure mimics bioactive scaffolds, enabling interactions with:

  • Enzymes : Inhibition of proteases or kinases via steric hindrance or hydrogen bonding .
  • Membrane Receptors : Modulation of GPCRs due to lipophilicity and spatial arrangement .
  • Mechanistic Studies : Radiolabeled analogs (e.g., ¹⁴C-labeled) can track metabolic pathways in vitro .

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